molecular formula C17H22FN3O2S B3007104 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049417-56-2

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Katalognummer: B3007104
CAS-Nummer: 1049417-56-2
Molekulargewicht: 351.44
InChI-Schlüssel: UCBPZINJHCGLBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative characterized by:

  • A 4-fluoro substituent on the benzene ring.
  • An ethyl linker substituted with 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl groups.

Eigenschaften

IUPAC Name

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S/c1-20-10-4-5-16(20)17(21-11-2-3-12-21)13-19-24(22,23)15-8-6-14(18)7-9-15/h4-10,17,19H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPZINJHCGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a fluorine atom and a sulfonamide group, suggest diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H22FN3O3S
  • Molecular Weight : 367.44 g/mol
  • IUPAC Name : 4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
  • Enzyme Inhibition : It interacts with specific enzymes, which may lead to therapeutic benefits in various diseases.

The biological activity of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Interactions : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may also interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

A study evaluated the compound's cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated that the compound had an IC50 value less than that of standard chemotherapeutics like doxorubicin, suggesting significant anticancer potential.

Cell LineIC50 (µM)Reference
HeLa<10
CaCo-2<15
3T3-L1<20

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Study on Cancer Treatment :
    • A recent study investigated the efficacy of this compound in combination with existing chemotherapeutics. Results showed enhanced efficacy in tumor reduction in animal models compared to monotherapy.
  • Anti-inflammatory Mechanism :
    • Research focused on the modulation of NF-kB signaling pathways, revealing that the compound significantly reduced NF-kB activation in response to inflammatory stimuli.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Benzenesulfonamide Derivatives

The compound shares a benzenesulfonamide core with several analogues, differing in substituents and side-chain modifications. Key comparisons are summarized below:

Table 1: Comparison of Physical and Structural Properties
Compound Name Substituent on Benzene Side-Chain Features Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound : 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide 4-Fluoro 1-Methylpyrrole + Pyrrolidine N/A ~408.5*
1d : 4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide 4-Fluoro Pyridinyl-pyrazole + Ethylamino linker 155–156 ~575.6
1h : 3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide 3-Fluoro Pyridinyl-pyrazole + Ethylamino linker 118–120 ~575.6
1g : N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide 4-Trifluoromethyl Pyridinyl-pyrazole + Ethylamino linker 132–134 ~625.6
: 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide 4-Fluoro Methoxyphenyl + Piperidine-amino linker N/A ~419.5
: 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide 4-Fluoro Pyridinyl-thiazole + Ethyl linker N/A ~387.4

*Molecular weight calculated based on formula C₁₈H₂₂FN₃O₂S.

Key Structural and Functional Differences

Substituent Position on Benzene: The target compound and 1d both feature a 4-fluoro substituent, whereas 1h has a 3-fluoro group. 1g replaces fluorine with a bulkier trifluoromethyl group, enhancing hydrophobicity and possibly improving membrane permeability .

introduces a piperidine-amino linker, likely increasing basicity and solubility compared to the target compound’s pyrrolidine .

Biological Implications: Compounds in (e.g., 1d, 1h) were synthesized for anticancer evaluation and kinase inhibition. ’s pyridinyl-thiazole side chain may confer metal-binding properties, differentiating it from the target compound’s heterocyclic motifs .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (1d, 1h) exhibit higher melting points (118–156°C) than non-fluorinated analogues, likely due to enhanced dipole interactions .
  • Solubility : The target compound’s pyrrolidine and methylpyrrole groups may improve water solubility compared to 1g ’s trifluoromethyl group, which is highly lipophilic .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.